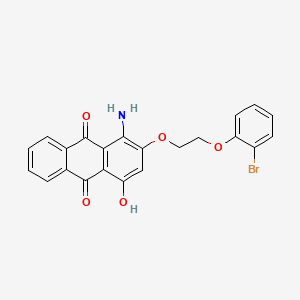
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its complex structure, which includes an amino group, a bromophenoxyethoxy moiety, and a hydroxyanthraquinone core.
準備方法
The synthesis of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone typically involves multiple steps, starting with the preparation of the bromophenoxyethoxy intermediate. This intermediate is then reacted with an anthraquinone derivative under specific conditions to introduce the amino and hydroxy groups.
-
Synthetic Routes
Step 1: Synthesis of 2-(bromophenoxy)ethanol by reacting phenol with ethylene bromide in the presence of a base.
Step 2: Conversion of 2-(bromophenoxy)ethanol to 2-(bromophenoxy)ethoxy by reacting with an appropriate alkylating agent.
Step 3: Coupling of the 2-(bromophenoxy)ethoxy intermediate with an anthraquinone derivative under controlled conditions to introduce the amino and hydroxy groups.
-
Industrial Production Methods
- The industrial production of this compound may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
化学反応の分析
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone undergoes various chemical reactions, including:
-
Oxidation
- The hydroxy group can be oxidized to a quinone form using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The compound can be reduced to form different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution
- The bromine atom in the bromophenoxyethoxy moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
-
Major Products
- Oxidized quinone derivatives, reduced hydroxy derivatives, and substituted phenoxyethoxy derivatives.
科学的研究の応用
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone has several scientific research applications:
-
Chemistry
- Used as a precursor in the synthesis of complex organic molecules and dyes.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development due to its unique structural features.
-
Industry
- Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of 1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes and proteins involved in oxidative stress and cellular signaling pathways.
-
Pathways Involved
- It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
1-Amino-2-(2-(bromophenoxy)ethoxy)-4-hydroxyanthraquinone can be compared with other anthraquinone derivatives:
-
Similar Compounds
- 1-Amino-2-ethoxybenzene
- β-Methylphenethylamine
- Phenethylamine
-
Uniqueness
- The presence of the bromophenoxyethoxy moiety and the combination of amino and hydroxy groups make it unique compared to other anthraquinone derivatives. This unique structure contributes to its distinct chemical reactivity and potential applications.
特性
CAS番号 |
72953-52-7 |
|---|---|
分子式 |
C22H16BrNO5 |
分子量 |
454.3 g/mol |
IUPAC名 |
1-amino-2-[2-(2-bromophenoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO5/c23-14-7-3-4-8-16(14)28-9-10-29-17-11-15(25)18-19(20(17)24)22(27)13-6-2-1-5-12(13)21(18)26/h1-8,11,25H,9-10,24H2 |
InChIキー |
VEWQTMPECVHJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOC4=CC=CC=C4Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)
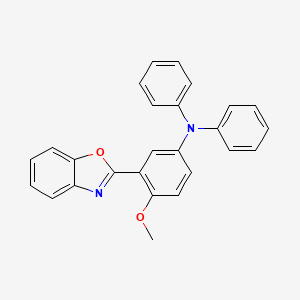
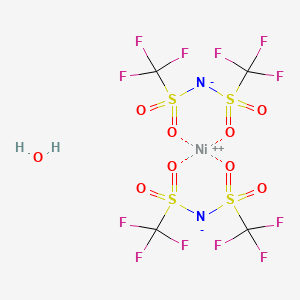
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
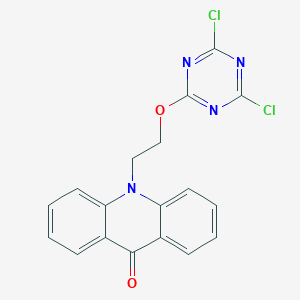
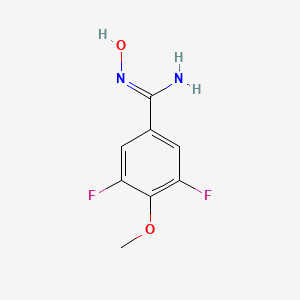


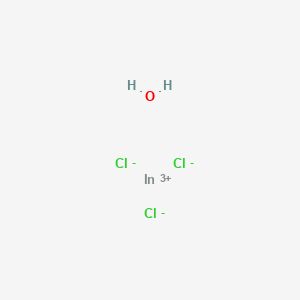
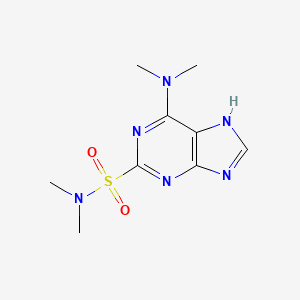


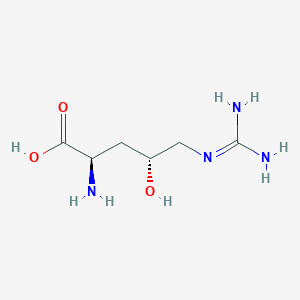
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
